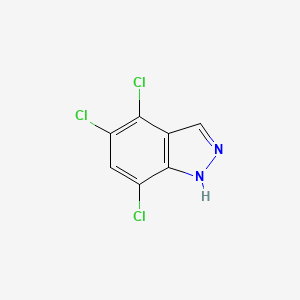

4,5,7-Trichloro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61655-95-6 |

|---|---|

Molecular Formula |

C7H3Cl3N2 |

Molecular Weight |

221.5 g/mol |

IUPAC Name |

4,5,7-trichloro-1H-indazole |

InChI |

InChI=1S/C7H3Cl3N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12) |

InChI Key |

DTHFGMLOLXOUNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C=NN2)C(=C1Cl)Cl)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Elements Influencing Biological Potency

The biological potency of indazole derivatives is dictated by a combination of the core indazole nucleus and the nature and position of its substituents. The indazole ring itself, a bicyclic aromatic system, provides a rigid scaffold that can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. researchgate.net

For 4,5,7-Trichloro-1H-indazole, the key structural elements influencing its biological potency are:

The 1H-indazole core: This bicyclic system serves as the fundamental pharmacophore. The nitrogen atom at position 1 (N1) can act as a hydrogen bond donor, while the nitrogen at position 2 (N2) can act as a hydrogen bond acceptor. The aromatic nature of the rings allows for pi-stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Impact of Halogen Substitution Patterns on Pharmacological Activity

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target. nih.gov

Role of Trichloro Grouping in Modulating Biological Interactions

The increased lipophilicity imparted by the trichloro grouping can lead to higher partitioning into lipophilic environments, such as cell membranes or the hydrophobic pockets of proteins. eurochlor.org This enhanced lipophilicity can improve membrane permeability and cellular uptake. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.

Positional Effects of Halogen Atoms on Indazole Activity

The specific placement of the chlorine atoms at positions 4, 5, and 7 is crucial for determining the molecule's biological activity. The substitution pattern influences the molecule's shape, electrostatic potential, and the accessibility of other functional groups for target interaction.

Position 4: A chlorine atom at this position can influence the orientation of substituents at the adjacent N1 and C5 positions, potentially steering the molecule into a more favorable binding conformation.

Position 7: A chlorine atom at the 7-position is in close proximity to the N1 position and can sterically and electronically influence the interactions involving the N1-H group. This can be critical for establishing key hydrogen bonding interactions with the target.

The following table illustrates the hypothetical impact of different chlorine substitution patterns on the biological activity of an indazole derivative, based on general SAR principles.

| Compound | Substitution Pattern | Predicted Relative Potency | Rationale |

| Indazole-A | 4-Chloro | + | Moderate increase in lipophilicity and potential for halogen bonding. |

| Indazole-B | 5-Chloro | ++ | Significant contribution to lipophilicity, often a key interaction point. |

| Indazole-C | 7-Chloro | + | Can influence N1-H interactions and overall electronic profile. |

| Indazole-D | 4,5-Dichloro | +++ | Enhanced lipophilicity and potential for multiple hydrophobic interactions. |

| Indazole-E | 4,5,7-Trichloro | ++++ | High lipophilicity, potential for multiple halogen bonds and hydrophobic interactions, creating a unique electronic and steric profile. |

This table is for illustrative purposes and the actual potencies would need to be determined experimentally.

Rational Design and Optimization Strategies for this compound Analogs

The rational design of analogs of this compound aims to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved through various medicinal chemistry strategies.

Bioisosteric Replacements and Scaffold Hopping Concepts

Bioisosteric replacement is a strategy used to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. cambridgemedchemconsulting.comspirochem.com For the chlorine atoms in this compound, potential bioisosteric replacements could include:

Other Halogens: Replacing chlorine with fluorine, bromine, or iodine would systematically alter the size, lipophilicity, and halogen bonding strength.

Trifluoromethyl (CF3) group: This group is often used as a bioisostere for chlorine as it is also electron-withdrawing and has a similar size.

Cyano (CN) group: A cyano group is another electron-withdrawing group that can mimic some of the electronic effects of a chlorine atom.

The following table provides examples of potential bioisosteric replacements for the chlorine atoms in this compound.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Chlorine (Cl) | Fluorine (F) | Smaller size, can form stronger hydrogen bonds, may alter metabolic stability. |

| Chlorine (Cl) | Bromine (Br) | Larger size, more polarizable, may form stronger halogen bonds. |

| Chlorine (Cl) | Trifluoromethyl (CF3) | Strong electron-withdrawing group, metabolically stable, increases lipophilicity. |

| Chlorine (Cl) | Cyano (CN) | Linear geometry, strong dipole moment, can act as a hydrogen bond acceptor. |

Scaffold hopping involves replacing the central core of a molecule with a different scaffold while retaining the original's key binding interactions. nih.govnih.gov For this compound, one could explore replacing the indazole core with other bicyclic heteroaromatic systems like benzimidazole, indole, or azaindole, while maintaining the trichloro-substitution pattern or introducing other key functional groups. This strategy can lead to the discovery of novel chemotypes with improved properties and potentially new intellectual property.

Ligand-Based Drug Design Considerations

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches can be employed to design new analogs of this compound. These methods rely on the information derived from a set of known active molecules.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound and other active analogs. This model would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings required for biological activity. This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric pattern.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed to establish a mathematical relationship between the structural properties of a series of indazole analogs and their biological activity. This can help in predicting the activity of newly designed compounds and in understanding which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are most important for activity.

Through the systematic application of these SAR and molecular design principles, novel analogs of this compound can be rationally designed and optimized to yield potent and selective therapeutic agents.

Preclinical Biological Evaluation Methodologies and Findings Non Human

In Vitro Biological Screening Assays

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound at a cellular and molecular level. These assays are crucial for identifying potential therapeutic effects and mechanisms of action before proceeding to more complex in vivo studies.

Cell-Based Assays for Anti-proliferative and Cytotoxic Activities

To evaluate the potential of a compound like 4,5,7-Trichloro-1H-indazole as an anti-cancer agent, its effect on cell growth (anti-proliferative) and its ability to kill cancer cells (cytotoxicity) are assessed. Standard methodologies involve exposing various cancer cell lines to the compound and measuring cell viability.

Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a key parameter derived from these experiments. A lower IC50 value generally indicates higher potency.

No specific data on the anti-proliferative or cytotoxic activities of this compound against any cell lines have been reported in the available literature.

Enzyme Inhibition Assays for Target Engagement (e.g., Kinases, Elastases)

Many therapeutic agents function by inhibiting specific enzymes. The indazole scaffold is a common feature in many kinase inhibitors. Assays to determine the inhibitory activity of a compound against a specific enzyme are critical for understanding its mechanism of action. These assays typically involve measuring the activity of the target enzyme in the presence of varying concentrations of the test compound.

For example, to assess kinase inhibition, researchers might use biochemical assays that measure the phosphorylation of a substrate by the kinase. The IC50 value is determined to quantify the compound's inhibitory potency. Similarly, for enzymes like elastase, which is implicated in inflammatory diseases, specific substrates are used to measure enzymatic activity.

There is no publicly available information on the enzyme inhibition profile of this compound against kinases, elastases, or any other enzymes.

Antimicrobial and Antiparasitic Activity Assessments

The potential of a compound to combat infectious diseases is evaluated through antimicrobial and antiparasitic assays. For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism, such as bacteria or fungi.

For antiparasitic activity, various in vitro models are used depending on the parasite. For instance, the activity against Plasmodium falciparum, the parasite that causes malaria, is often assessed by measuring the inhibition of parasite growth in cultured red blood cells.

No studies reporting the antimicrobial or antiparasitic activities of this compound have been identified.

In Vivo Preclinical Studies in Animal Models

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties in a living organism. These studies are essential for predicting how a drug might behave in humans.

Assessment of Efficacy in Disease Models

To assess the therapeutic potential of a compound, it is tested in animal models that mimic human diseases. For example, to evaluate the anti-cancer efficacy of a compound, human tumor cells can be implanted in immunodeficient mice (xenograft models). The compound is then administered to the mice, and its effect on tumor growth is monitored.

No in vivo efficacy studies for this compound in any disease models have been reported.

Pharmacokinetic and Drug Metabolism Investigations

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model. These studies are crucial for understanding how the body processes the drug and for determining an appropriate dosing regimen. Key PK parameters include bioavailability, half-life, and clearance. Drug metabolism studies identify the metabolic pathways of the compound and the resulting metabolites.

There is no available data on the pharmacokinetic or drug metabolism properties of this compound in any animal models.

Molecular Mechanisms of Action and Target Engagement

Identification and Validation of Molecular Targets

Research into the indazole scaffold has identified several key molecular targets. The chlorination pattern on the indazole ring is a critical determinant of target specificity and potency. While direct targets of 4,5,7-Trichloro-1H-indazole are yet to be definitively identified and validated, related compounds have shown affinity for a variety of proteins involved in cellular signaling and disease processes. The trichloro-substitution pattern likely influences the compound's electronic and steric properties, which in turn would dictate its binding affinity to specific molecular targets.

Modulatory Effects on Protein Kinase Pathways

Indazole derivatives are well-recognized as potent modulators of protein kinase pathways. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Various substituted indazoles have demonstrated inhibitory activity against a range of protein kinases. The specific kinases inhibited and the potency of inhibition are highly dependent on the substitution pattern on the indazole ring. It is plausible that this compound could interact with the ATP-binding pocket of certain kinases, thereby modulating their activity and downstream signaling pathways.

Inhibition of Specific Enzymes and Receptors (e.g., Human Neutrophil Elastase, Nitric Oxide Synthase, DNA Gyrase, G-Protein Coupled Receptors)

The indazole core is a versatile scaffold for the design of inhibitors targeting a variety of enzymes and receptors.

Human Neutrophil Elastase (HNE): Certain indazole derivatives have been investigated as inhibitors of human neutrophil elastase, a serine protease involved in inflammatory processes. Inhibition of HNE is a therapeutic strategy for conditions like chronic obstructive pulmonary disease (COPD). The trichloro-substitution on the benzene (B151609) ring of this compound could potentially enhance its binding to the active site of HNE.

Nitric Oxide Synthase (NOS): Indazole-based compounds have also been explored as inhibitors of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule. The specific effects of the 4,5,7-trichloro substitution pattern on NOS inhibition would require dedicated enzymatic assays.

DNA Gyrase: While less common, some heterocyclic compounds bearing resemblance to indazoles have shown inhibitory activity against bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. This suggests a potential, albeit speculative, antibacterial application for certain indazole derivatives.

G-Protein Coupled Receptors (GPCRs): The vast family of GPCRs represents a major class of drug targets. The structural features of this compound could allow it to interact with the ligand-binding domains of specific GPCRs, thereby modulating their activity. However, without experimental data, any specific GPCR target remains hypothetical.

Interaction with Cellular Signaling Pathways and Cellular Processes

By modulating the activity of its molecular targets, this compound would likely influence various cellular signaling pathways and processes. For instance, if it inhibits a key protein kinase, it could disrupt downstream signaling cascades involved in cell proliferation, survival, or differentiation. Similarly, inhibition of enzymes like HNE would impact inflammatory pathways. The ultimate cellular response would depend on the specific targets engaged by the compound and the cellular context.

Role of the this compound Moiety in Multi-target Modulation

The this compound moiety, with its specific arrangement of chlorine atoms and the indazole core, presents a unique pharmacophore. It is conceivable that this structure could enable the compound to interact with multiple targets, a concept known as polypharmacology or multi-target modulation. The chlorine atoms at positions 4, 5, and 7 would significantly influence the molecule's lipophilicity and electronic distribution, potentially allowing it to bind to distinct pockets on different proteins. This multi-target activity could lead to a more complex biological profile, with the potential for synergistic therapeutic effects or off-target activities. Further research is necessary to elucidate the precise role of this specific substitution pattern in conferring multi-target capabilities.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can elucidate properties such as molecular orbital energies, charge distribution, and reactivity descriptors. For indazole derivatives, DFT has been employed to calculate atomic shielding tensors, which aids in the assignment of NMR spectra. rsc.org Methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to provide a solid theoretical basis for experimental observations in related indazole systems. nih.govsemanticscholar.org

Key parameters derived from DFT calculations help in understanding a molecule's reactivity:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for reaction with electrophiles.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons. A lower LUMO energy points to greater reactivity with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.

While specific DFT studies on 4,5,7-Trichloro-1H-indazole are not detailed in the provided literature, calculations on analogous structures like nitro-indazoles and tetrafluoro-indazoles have proven effective in correlating theoretical data with experimental findings. rsc.orgnih.govsemanticscholar.org

| Global Hardness (η) | Resistance to change in electron distribution | Related to the stability of the molecule |

This table represents typical parameters obtained from DFT studies on heterocyclic compounds.

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, due to the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. researchgate.netnih.gov The relative stability of these tautomers significantly influences the molecule's chemical and biological properties. nih.gov

Computational studies, including DFT, have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in solution. nih.govresearchgate.netnih.govresearchgate.net The energy difference is typically around 15 kJ·mol⁻¹. nih.gov This preference is attributed to the benzenoid character of the 1H form versus the less stable quinonoid structure of the 2H form. researchgate.net The presence and position of substituents, such as the three chlorine atoms in this compound, are expected to modulate the energetic balance between these tautomers, although the 1H form is generally anticipated to remain predominant.

Conformational dynamics analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, conformational flexibility is limited. However, computational methods can be used to explore the rotational barriers of any potential side chains or to study the molecule's vibrational modes. Molecular dynamics simulations can also provide insight into the flexibility and dynamic behavior of the molecule over time. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of medicinal chemistry, it is used to predict the binding mode of a small molecule ligand within the active site of a target protein. Docking algorithms generate various possible conformations (poses) of the ligand in the binding site and score them based on factors like intermolecular forces, providing an estimate of the binding affinity.

The indazole scaffold is a common feature in many biologically active compounds, and docking studies have been widely applied to its derivatives. For example, novel indazole derivatives have been docked against the discoidin domain receptor 1 (DDR1), which is linked to renal cancer, to evaluate their potential effectiveness. nih.gov The results of such studies are typically ranked by their binding energy values, with lower values indicating a more favorable interaction. pensoft.netnih.gov

Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the protein's active site is performed. These interactions are crucial for the stability of the ligand-protein complex and for the ligand's biological activity.

Common interactions observed in docking studies of indazole-based compounds include:

Hydrogen Bonds: The indazole ring contains both hydrogen bond donors (N-H) and acceptors (N), which can form critical hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The fused benzene (B151609) ring provides a hydrophobic surface that can interact favorably with nonpolar residues.

π-π Stacking: The aromatic nature of the indazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atoms on this compound can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the interactions. mdpi.comnih.gov MD simulations model the atomic movements over time, allowing for the assessment of the stability of the ligand-protein complex and the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). pensoft.netmdpi.comresearchgate.net

Table 2: Example of Molecular Interactions Identified Through Docking Studies of Indazole Analogs

| Target Protein | Ligand Scaffold | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| ULK1 | Indazole-amide | Lys46, Asn143 | Water-mediated H-bond, H-bond |

| DDR1 | Indazole-carboxamide | Not specified | H-bond, Hydrophobic |

| MDM2 | 1-trityl-5-azaindazole | GLN72, HIS73 | High bonding interaction |

| ERRα | 1-phenyl-1H-1,2,3-triazole | Ser325, Phe328, Phe495 | H-bond, Hydrophobic |

This table summarizes findings for various indazole or related heterocyclic scaffolds to illustrate the types of interactions typically identified. nih.govmdpi.comnih.govjocpr.com

In Silico Screening and Virtual Library Design

The structural and chemical properties of the indazole ring make it a "privileged scaffold" in medicinal chemistry. nih.gov This means it is a molecular framework that is capable of binding to multiple biological targets. Computational methods are leveraged to explore the chemical space around this scaffold.

In silico high-throughput screening (HTS) involves computationally docking large libraries of compounds against a target protein to identify potential "hits" for further development. nih.gov This approach is significantly faster and more cost-effective than experimental HTS. The indazole core can be used as a starting point for such campaigns.

Furthermore, the indazole scaffold serves as a foundation for virtual library design. In this process, a common core structure (the scaffold) is systematically decorated with a variety of functional groups to generate a large, diverse library of virtual compounds. These libraries can then be screened in silico to prioritize the synthesis of compounds with the most promising predicted activity and drug-like properties. For instance, a novel class of SARS-CoV-2 main protease inhibitors was designed based on a 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold using virtual screening followed by molecular dynamics simulations. researchgate.net This strategy allows researchers to efficiently explore structure-activity relationships (SAR) and optimize lead compounds.

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model is crucial for designing new molecules with similar or improved activity. Ligand superposition involves aligning a set of molecules to identify common structural features that may relate to their binding to a common biological target.

Despite the role of this compound as a scaffold for kinase inhibitors, dedicated pharmacophore modeling and ligand superposition studies focused specifically on this compound are not extensively reported in peer-reviewed literature. Typically, such studies are conducted on the final, more complex derivatives that exhibit direct biological activity, rather than on the synthetic intermediate itself. The trichloro-substituted indazole core provides a rigid framework and specific interaction points (e.g., hydrogen bond donors/acceptors, halogen bonding sites) that would be critical components in any pharmacophore model derived from its active descendants.

Predictive Algorithms for Biological Activity and ADMET Properties

Predictive computational algorithms are widely used to forecast the biological activity and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of chemical compounds. These in silico methods help prioritize candidates for synthesis and experimental testing, thereby saving time and resources.

Below is a hypothetical table illustrating the types of ADMET properties that could be predicted for a compound like this compound using computational software. It is important to note that the following data is illustrative of the types of predictions made and is not based on published, experimentally validated results for this specific compound.

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 223.46 g/mol | Influences solubility and permeability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 3.0-3.5 | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Aqueous Solubility | Predicted to be low | Affects bioavailability and formulation. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Indicates potential for central nervous system effects. |

| CYP450 2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good absorption from the gastrointestinal tract. |

Mechanistic Computational Studies (e.g., Reaction Pathways, Regioselectivity)

Mechanistic computational studies, often employing methods like Density Functional Theory (DFT), are used to elucidate reaction pathways, understand transition states, and predict the regioselectivity of chemical reactions. These studies provide fundamental insights into why certain products are formed over others.

The synthesis of this compound is documented in various patents, often involving the cyclization of a substituted phenylhydrazine (B124118) or a related precursor. However, detailed mechanistic computational studies that model the reaction pathways or explain the observed regioselectivity for the formation of this specific trichloro-substituted indazole are not prominent in the scientific literature. Such studies would be valuable for optimizing reaction conditions and improving yields by providing a molecular-level understanding of the cyclization and chlorination steps involved in its synthesis. The regioselectivity of the chlorination, in particular, would be a key area for computational investigation to understand the directing effects of the indazole ring and existing substituents.

Advanced Research Applications and Future Directions

4,5,7-Trichloro-1H-indazole as a Building Block in Complex Chemical Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. The strategic placement of three chlorine atoms on the benzene (B151609) ring of the indazole core offers multiple sites for functionalization through various cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space and the generation of libraries of novel compounds.

The reactivity of the chlorine atoms can be selectively modulated, allowing for stepwise and controlled synthesis. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, can be employed to introduce aryl, alkyl, and amino groups, respectively. The differential reactivity of the chlorine atoms at positions 4, 5, and 7, influenced by the electronic effects of the pyrazole (B372694) ring, can be exploited for regioselective modifications. This controlled functionalization is crucial for the construction of intricate molecular architectures with precisely defined three-dimensional structures.

The indazole core itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in biologically active compounds. nih.govresearchgate.net By using this compound as a starting material, chemists can readily access a diverse range of indazole derivatives with potential therapeutic applications. The trichloro-substitution pattern provides a unique starting point for the synthesis of compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound

| Cross-Coupling Reaction | Reagents and Conditions | Potential Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |

Potential Application in Proteolysis Targeting Chimeras (PROTACs) and Other Modalities

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that function by inducing the degradation of specific target proteins. nih.govnih.gov A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The indazole scaffold has been identified as a promising component in the design of such molecules.

Given the established role of indazole derivatives as inhibitors of various protein kinases, this compound could serve as a precursor for the development of novel warheads for PROTACs. google.com The chlorine atoms can act as handles for the attachment of a linker, which would then be connected to an E3 ligase ligand. The specific substitution pattern of this compound may influence the binding affinity and selectivity of the warhead for its target protein.

The development of PROTACs based on the trichloroindazole scaffold would involve the synthesis of a library of derivatives with different linkers and E3 ligase ligands to optimize protein degradation efficiency. nih.govnih.gov This approach offers a potential strategy to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Beyond PROTACs, the unique properties of this compound may lend themselves to other emerging therapeutic modalities, such as Lysosome-Targeting Chimeras (LYTACs) for the degradation of extracellular and membrane proteins, and Autophagy-Targeting Chimeras (AUTACs). sygnaturediscovery.com

Exploration in Agrochemical and Material Science Research

The biological activity of halogenated heterocyclic compounds is not limited to pharmaceuticals. Many successful agrochemicals, including herbicides, insecticides, and fungicides, contain halogenated aromatic rings. The presence of chlorine atoms in this compound could enhance its potential as a lead structure in the development of new crop protection agents. The trichloro-substitution pattern can influence the compound's metabolic stability, environmental persistence, and mode of action.

In the realm of material science, the rigid, planar structure of the indazole ring, combined with the presence of multiple chlorine atoms, makes this compound an interesting candidate for the synthesis of novel functional materials. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. These structures could find applications in areas such as crystal engineering, liquid crystals, and the development of porous materials for gas storage or catalysis. Furthermore, the indazole core can be incorporated into polymers to modify their thermal, electronic, and optical properties.

Development of Novel Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in their native environment. Fluorescent probes, for example, allow for the visualization of specific molecules or events within living cells. nih.govnih.gov The this compound scaffold could be a valuable starting point for the design of novel chemical probes.

The indazole ring system can exhibit intrinsic fluorescence, which can be modulated by the attachment of different functional groups. By strategically modifying the this compound core, it may be possible to create probes that respond to specific biological analytes or changes in the cellular environment, such as pH or redox state. The chlorine atoms provide convenient points for the introduction of fluorophores, quenchers, or recognition elements. For instance, a fluorescent dye could be attached to one of the chlorine positions, while a recognition moiety for a specific enzyme or protein is attached to another.

The development of such probes would enable researchers to investigate complex biological pathways with high spatial and temporal resolution, providing valuable insights into disease mechanisms and aiding in the discovery of new drug targets.

Perspectives on Tailored Therapeutic Development Based on the Trichloroindazole Scaffold

The this compound scaffold holds considerable promise for the development of tailored therapeutics. The ability to selectively functionalize the three chlorine atoms allows for the fine-tuning of a molecule's pharmacological properties to achieve desired levels of potency, selectivity, and drug-like characteristics. This "scaffold-based" drug design approach can accelerate the discovery of new medicines. mdpi.com

Future research will likely focus on exploring the structure-activity relationships of derivatives of this compound against a wide range of biological targets. By systematically varying the substituents at the 4, 5, and 7 positions, it will be possible to create focused libraries of compounds for screening against kinases, proteases, and other enzymes implicated in human diseases.

The insights gained from these studies will guide the rational design of next-generation therapeutic agents with improved efficacy and reduced side effects. The versatility of the trichloroindazole scaffold suggests that it will continue to be a valuable platform for innovation in drug discovery and development for years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.